Calcium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;oxalate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMQSPYEZFLGF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaC2O4, C2CaO4 | |
| Record name | calcium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25454-23-3 (Parent), 144-62-7 (Parent) | |
| Record name | Calcium oxalate | |
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| Record name | Calcium oxalate | |
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DSSTOX Substance ID |
DTXSID6027214 | |
| Record name | Ethanedioic acid, calcium salt | |
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Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Calcium oxalate | |
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CAS No. |
563-72-4, 25454-23-3 | |
| Record name | Calcium oxalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium oxalate | |
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| Record name | Ethanedioic acid, calcium salt (1:1) | |
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| Record name | Ethanedioic acid, calcium salt | |
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| Record name | Calcium oxalate | |
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| Record name | CALCIUM OXALATE | |
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Mechanisms of Calcium Oxalate Crystallization and Biomineralization
Nucleation Phenomena in Calcium Oxalate (B1200264) Formation
Nucleation is the first and crucial step in the formation of a new thermodynamic phase, such as a solid crystal from a liquid solution. In the context of calcium oxalate, it is the process by which calcium and oxalate ions in a supersaturated solution begin to form microscopic solid particles. This can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.
Homogeneous nucleation occurs spontaneously from a solution when the concentration of solutes, in this case, calcium and oxalate ions, reaches a critical level of supersaturation. This process is characterized by the formation of crystal nuclei without the influence of any foreign surfaces or impurities. Classical nucleation theory is often employed to describe this phenomenon. The Gibbs free energy change associated with the formation of a nucleus is a balance between the energy released from forming the bulk of the crystal and the energy required to create a new surface. Homogeneous nucleation is generally a slower process that necessitates a high degree of supersaturation to overcome the energy barrier for nucleus formation mdpi.com. The rate of nucleation is exponentially dependent on the supersaturation level; as supersaturation increases, more nuclei are formed, which can then grow into larger aggregates nih.gov.
| Parameter | Description | Significance in Homogeneous Nucleation |
| Supersaturation | The ratio of the concentration of dissolved salt to its solubility at a given temperature. | The primary driving force for nucleation. A high degree of supersaturation is required for homogeneous nucleation to occur spontaneously mdpi.com. |
| Induction Time | The time elapsed before the appearance of a new crystalline phase. | Inversely related to the nucleation rate. Longer induction times indicate slower nucleation kinetics. |
| Interfacial Energy | The energy required to form a new surface between the crystal nucleus and the surrounding solution. | A key component of the energy barrier to nucleation. Higher interfacial energy hinders nucleation. |
| Critical Radius | The minimum radius a nucleus must attain to be stable and continue to grow. | Nuclei smaller than the critical radius will redissolve. |
In contrast to homogeneous nucleation, heterogeneous nucleation occurs at a lower level of supersaturation and is initiated on the surface of a foreign substrate. In biological systems, this is the more common mechanism for this compound crystallization. A variety of substrates can serve as templates for nucleation, including renal epithelial cells, urinary macromolecules like proteins and lipids, and crystals of other minerals mdpi.com. Membranous cellular degradation products are also considered likely candidates for inducing heterogeneous nucleation nih.gov. The presence of these substrates reduces the energy barrier for nucleation, making it a more favorable process. For instance, seeds of monosodium urate have been shown to cause heterogeneous nucleation of this compound nih.gov. The surface chemistry and structure of the substrate play a critical role in its ability to promote nucleation.
| Substrate Type | Example | Role in Heterogeneous Nucleation |
| Cellular Debris | Membranous cellular degradation products | Provide a surface for nucleation, and are commonly found in urine and urinary stones nih.gov. |
| Existing Crystals | Monosodium urate, Calcium phosphate (B84403) | Act as templates for the nucleation of this compound, a process known as secondary nucleation nih.govnih.gov. |
| Macromolecules | Urinary proteins and lipids | Can serve as templates for new crystal formation mdpi.com. |
| Artificial Surfaces | Imprinted co-polymers | Can be designed to specifically induce the nucleation of this compound monohydrate nih.gov. |
Supersaturation is the fundamental driving force for both homogeneous and heterogeneous nucleation of this compound mdpi.comscielo.br. It occurs when the concentration of calcium and oxalate ions in a solution exceeds their solubility limit mdpi.com. The level of supersaturation directly influences the rate of nucleation. Higher supersaturation leads to a higher nucleation rate, resulting in the formation of a larger number of crystals nih.govresearchgate.net. Studies have shown a direct relationship between the urinary excretion of calcium and oxalate and the risk of developing this compound kidney stones, underscoring the importance of supersaturation mdpi.com. While supersaturation is a prerequisite for crystallization, the presence of inhibitors in biological fluids can modulate this process by increasing the supersaturation level required for nucleation to occur gosset.aiphysiology.org. The relative supersaturation and the concentration ratio of calcium to oxalate are also determining factors of the resulting crystal morphology scielo.brresearchgate.net.
Crystal Growth Kinetics and Morphology
Following nucleation, the stable nuclei grow into larger crystals by the addition of more calcium and oxalate ions from the supersaturated solution. The rate of this growth and the final shape, or morphology, of the crystals are influenced by various factors.
This compound can crystallize in different hydrated forms, primarily as this compound monohydrate (COM) and this compound dihydrate (COD) mdpi.com. COM is the thermodynamically more stable form under physiological conditions, while COD is often observed as a precursor that can transform into COM scholaris.ca. The growth rates of these two forms differ and are influenced by factors such as supersaturation and the presence of inhibitors.
Studies have shown that the growth of COM crystals often follows a kinetic equation with a quadratic dependence on the relative supersaturation, suggesting that the growth is controlled by a reaction at the crystal surface rather than by diffusion of ions in the solution researchgate.net. Atomic force microscopy studies have revealed that COD grows at a significantly slower rate than COM, with a kinetic coefficient that is more than an order of magnitude smaller acs.org. The growth of COD involves the nucleation and advancement of two-dimensional islands on the crystal surface, which is in contrast to COM surfaces that tend to grow from screw dislocations acs.org.
| Hydrate (B1144303) Form | Relative Stability | Growth Mechanism | Relative Growth Rate |
| This compound Monohydrate (COM) | More stable | Primarily from screw dislocations acs.org. | Faster acs.org. |
| This compound Dihydrate (COD) | Less stable, can transform to COM. | Nucleation and advancement of 2D islands acs.org. | Slower acs.org. |
The morphology, or crystal habit, of this compound is significantly affected by the presence of impurities and modifiers in the crystallization environment mdpi.com. These substances can interact with specific crystal faces, either promoting or inhibiting growth in certain directions, thereby altering the final shape of the crystal.
Inhibitors: Many substances, both small molecules and macromolecules, can inhibit the growth of this compound crystals.
Citrate (B86180) is a well-known inhibitor that can decrease both the nucleation and aggregation rates of this compound gosset.ainih.gov. It has a strong inhibitory effect on crystal growth rates nih.gov.
Magnesium also inhibits nucleation and aggregation, though its effect may be less concentration-dependent than citrate nih.gov.
Osteopontin (B1167477) , an aspartic acid-rich urinary protein, is a potent inhibitor of COM crystallization physiology.orgscholaris.ca.
Phosphate-based modifiers like polyphosphates and phosphonates can suppress this compound nucleation and irreversibly inhibit crystal growth researchgate.net.
Phytate has been shown to significantly reduce the nucleation rate of this compound even at low concentrations mdpi.com.
Promoters: Conversely, some molecules can promote the growth of this compound crystals.
Proteins such as lysozyme and lactoferrin , which are found in the organic matrix of some pathological stones, have been shown to promote COM growth acs.org.
The presence of these modifiers can also influence the type of this compound hydrate that forms. For example, some inhibitors can induce the formation of COD or even this compound trihydrate (COT) instead of the more stable COM mdpi.comnih.gov. An aqueous extract from the plant Ceterach officinarum has been shown to promote the formation of COD over COM and modify the shape of COM crystals to be thinner, rounded, and concave plos.org.
| Modifier | Effect on Nucleation/Growth | Influence on Crystal Habit |
| Citrate | Inhibits nucleation, growth, and aggregation gosset.ainih.govnih.gov. | Can alter crystal morphology. |
| Magnesium | Inhibits nucleation and aggregation nih.gov. | |
| Osteopontin | Potent inhibitor of COM growth physiology.orgscholaris.ca. | |
| Polyphosphates | Suppress nucleation and irreversibly inhibit growth researchgate.net. | Can tailor solvate crystal structure researchgate.net. |
| Phytate | Significantly reduces nucleation rate mdpi.com. | Can induce the formation of COD mdpi.com. |
| Lysozyme | Promotes COM growth acs.org. | Can affect crystal habit acs.org. |
| Lactoferrin | Promotes COM growth acs.org. | Can affect crystal habit acs.org. |
| Ceterach officinarum extract | Inhibits COM growth and aggregation, promotes nucleation of smaller crystals plos.org. | Promotes COD formation and modifies COM to be thinner and rounded plos.org. |
Stepwise Growth Mechanisms and Surface Reactions
The crystallization of this compound is a multi-step process that begins with nucleation, followed by crystal growth and potential aggregation. From a thermodynamic standpoint, the formation of this compound crystals is primarily driven by the supersaturation of urine with respect to calcium and oxalate ions. mdpi.com This precipitation occurs when the concentration of these dissolved ions exceeds the solubility of this compound at body temperature. mdpi.com
Once stable crystal nuclei have formed, they grow through the addition of new ions. mdpi.com A key mechanism in this growth is epitaxial crystal growth, which involves a layer-by-layer advancement. mdpi.com This process is dynamic and is governed by the transport of ions to the growing crystal surfaces. mdpi.com In the confined environment of renal tubules, the transport of ions is not dominated by advection and convection as it would be in a bulk solution. mdpi.com
The growth of this compound crystals can proceed through different mechanisms, including a spiral dislocation growth mechanism, as suggested by studies on this compound trihydrate. ovid.comauajournals.org This mechanism proposes that the rate of growth is proportional to the square of the relative supersaturation. ovid.comauajournals.org
Advanced techniques like in situ atomic force microscopy (AFM) have provided molecular-level insights into these growth processes. physiology.orgacs.org AFM studies have visualized the growth of molecular steps generated from dislocation outcrops on the crystal surface. mdpi.com These investigations have been crucial in understanding how various molecules can modulate crystal growth by interacting with specific sites on the crystal surfaces. physiology.org For instance, the presence of inhibitors can hinder the movement of growth layers on the crystal surface. researchgate.net
The process of crystal growth is not always a simple addition of ions. Phenomena such as Ostwald ripening have been observed, where larger crystals grow at the expense of smaller, less stable nuclei. rsc.orgrsc.org Furthermore, the aggregation of individual crystals can lead to the formation of larger crystalline masses. mdpi.comnih.gov This aggregation can be influenced by physical forces and surface interactions, which can be disrupted by certain chemicals, particularly anionic polymers. nih.gov
The table below summarizes key findings from studies on the stepwise growth of this compound crystals.
| Research Focus | Key Findings | Analytical Techniques |
| Kinetics of Crystallization | The rate of growth for this compound trihydrate is proportional to the square of the relative supersaturation, suggesting a spiral dislocation growth mechanism. ovid.comauajournals.org | Potentiostatically controlled addition of titrants |
| In Situ Visualization of Growth | Atomic force microscopy (AFM) allows for the direct imaging of molecular step generation and movement on crystal surfaces during growth. mdpi.com | In situ liquid-phase Atomic Force Microscopy (AFM) |
| Influence of Inhibitors | Small molecules and polyanions can inhibit crystal growth rates, but may have differing effects on nucleation and aggregation. nih.gov | Constant Composition Method, Particle Size Determination |
| Crystal Aggregation | Growth-related aggregation increases at higher seed crystal densities, leading to the formation of larger crystalline structures. nih.gov | Constant Composition Method, Electron Microscopy |
| Surface Adhesion | The adhesion strength of this compound monohydrate (COM) crystal faces is greater than that of this compound dihydrate (COD), which has implications for their pathological potential. nih.gov | Atomic Force Microscopy (AFM) with modified tips |
Polymorphism and Phase Transformations of this compound
This compound exists in three hydrated forms, or polymorphs: this compound monohydrate (COM), this compound dihydrate (COD), and this compound trihydrate (COT). These polymorphs have the same chemical formula but differ in their crystal structure and the number of water molecules they contain.
The three polymorphs of this compound exhibit different thermodynamic stabilities. This compound monohydrate (COM) is the most thermodynamically stable form under the conditions found in human urine. This compound dihydrate (COD) and this compound trihydrate (COT) are metastable phases that can transform into the more stable COM over time.
The interconversion between these polymorphs is a critical aspect of this compound crystallization. For instance, the presence of certain inhibitors can stabilize the metastable COT form by preventing its transformation into COM. ovid.comauajournals.org This stabilization of a less stable polymorph can be a significant factor in the development of pathological conditions like kidney stones. ovid.comauajournals.org The transformation from COD to COM is also a key process, as COM is the primary constituent of the majority of renal stones. physiology.org
The table below outlines the relative stability of the three this compound polymorphs.
| Polymorph | Chemical Formula | Relative Stability |
| This compound Monohydrate (COM) | CaC₂O₄·H₂O | Most Stable |
| This compound Dihydrate (COD) | CaC₂O₄·2H₂O | Metastable |
| This compound Trihydrate (COT) | CaC₂O₄·3H₂O | Metastable |
Several factors influence which polymorph of this compound will form and persist. These include:
Supersaturation: The level of supersaturation of calcium and oxalate ions in a solution can influence the initial polymorph that nucleates.
pH: The acidity or alkalinity of the solution plays a role in polymorph selectivity.
Temperature: Temperature can affect the stability and transformation rates of the different hydrates.
Presence of Inhibitors and Promoters: Various ions and molecules can either inhibit or promote the formation and growth of specific polymorphs. For example, polyphosphate ions have been shown to inhibit the growth of COM to a much greater extent than COT. ovid.comauajournals.org The presence of certain urinary proteins can also influence which crystalline form of calcium salt precipitates. physiology.org
Stirring Rate: In experimental setups, the rate of stirring can affect the aggregation rate and the resulting polymorph. acs.org
Research has shown that by controlling these factors, it is possible to influence the composition of the resulting this compound crystals. acs.org For example, changes in the supersaturation concentration can affect the ratio of vibrations observed in Raman spectroscopy, which can be assigned to changes in either hydration or the shape of the crystals. acs.org
Biomineralization Processes Involving this compound
Biomineralization is the process by which living organisms produce minerals. In the context of this compound, this process can be both physiological, as seen in many plants, and pathological, as in the formation of kidney stones in humans.
In many biological systems, the formation of minerals is not a simple precipitation event but is instead a highly controlled process mediated by an organic matrix. This matrix, typically composed of proteins and polysaccharides, provides a scaffold for crystal nucleation and growth.
In the context of pathological this compound biomineralization, such as in kidney stones, an organic matrix is also present. Kidney stones are aggregates that most commonly contain microcrystals of COM as the primary inorganic constituent, but they also contain small amounts of embedded proteins. nih.govnih.gov These proteins are thought to play an adhesive role in holding the crystal aggregates together. nih.gov Atomic force microscopy (AFM) has been used to visualize the morphology of these crystals within the stone matrix, revealing that they are often in the form of plates stacked on (100) surfaces. nih.gov
The interaction between the organic matrix and the mineral phase is crucial in determining the final properties of the biomineral. For instance, the presence of specific proteins can influence the polymorph of this compound that is formed.
In biological systems, cells can exert a significant degree of control over the deposition of minerals like this compound. This control is essential for the formation of functional biominerals and for preventing pathological crystallization.
In the case of kidney stone formation, the interaction between this compound crystals and renal tubular cells is a key aspect of the disease process. The initial step is often the attachment of a crystal formed in the renal tubules to the surface of renal tubular epithelial cells. nih.gov While in healthy individuals, these attached crystals may be cleared by cellular mechanisms, in certain conditions, they can lead to cell injury and serve as a nidus for stone growth. nih.gov
Cells can influence crystallization through various mechanisms:
Regulation of Ion Concentrations: Cells can control the local supersaturation of calcium and oxalate ions, thereby influencing the likelihood of nucleation and growth.
Secretion of Modulatory Molecules: Cells can secrete proteins and other molecules that can act as inhibitors or promoters of crystallization. For example, osteopontin, an aspartic acid-rich urinary protein, is a potent inhibitor of COM crystallization. physiology.org
Endocytosis of Crystals: Renal tubular cells have been observed to take in crystals that attach to their surface, a process known as crystal-cell interaction. nih.gov
The study of these cellular control mechanisms is crucial for understanding the pathogenesis of diseases like urolithiasis and for developing potential therapeutic interventions. nih.gov
Comparative Biomineralization Strategies Across Organisms
The formation of this compound crystals is a widespread phenomenon in the biological world, occurring in plants, fungi, and animals. However, the mechanisms, functions, and regulation of this biomineralization process vary significantly across these kingdoms, reflecting distinct evolutionary pressures and physiological roles. While in plants and fungi, this compound formation is a controlled, physiological process with various benefits, in animals, it is predominantly a pathological event.
Plants: Intracellular and Highly Regulated Biomineralization
In the plant kingdom, from algae to angiosperms and gymnosperms, the formation of this compound is a highly regulated intracellular process. mdpi.comnih.gov This biomineralization occurs within specialized cells known as crystal idioblasts, inside their vacuoles. cultivationag.com The process is not a random precipitation of calcium and oxalate ions but is under strict genetic control, which dictates the specific shapes, sizes, and distribution of the crystals. nih.govnih.gov This precise regulation suggests that crystal formation is a vital physiological process. nih.gov
Several key functions have been attributed to this compound crystals in plants:
Calcium Regulation: The crystals serve as a high-capacity reservoir for calcium, sequestering excess ions to prevent potential toxicity and maintaining ionic balance. nih.govcultivationag.comnih.gov
Defense against Herbivory: The presence of sharp, needle-like crystals, known as raphides, can deter feeding by herbivores. cultivationag.comoup.com
Detoxification: Plants can detoxify heavy metals by incorporating them into the crystal structure. nih.govresearchgate.net
Light Gathering and Reflection: In some plants, crystals located in the upper epidermis may play a role in light distribution within the leaf. nih.govresearchgate.net
The morphology of this compound crystals in plants is diverse and can include druses (spherical aggregates), prisms, styloids, and raphides. nih.gov These crystals can exist in two main hydration states: this compound monohydrate (COM), known as whewellite (B87421), and this compound dihydrate (COD), or weddellite. mdpi.comnih.gov The specific morphology and hydration state are often consistent within a particular plant species or family, highlighting the genetic control over their formation. nih.gov For instance, in the Cactaceae family, species in the Pereskioideae and Opuntioideae subfamilies predominantly form whewellite, while those in the Cereoideae subfamily tend to form weddellite. mdpi.com
An organic matrix, rich in acidic proteins, is believed to play a crucial role in controlling the nucleation and growth of these crystals within the vacuoles of plant cells. nih.gov This matrix is thought to provide a template for crystal formation, thereby dictating the final morphology of the biomineral. nih.gov
Fungi: Extracellular Biomineralization for Environmental Interaction
In contrast to plants, fungi typically form this compound crystals extracellularly, on the surface of their hyphae. nih.gov This process is also considered to be physiologically significant, with several proposed functions:
Calcium Regulation: Similar to plants, fungi may use this compound formation to regulate calcium levels in their immediate environment. nih.gov
Nutrient Acquisition: The production of oxalic acid, a precursor to this compound, can help in the mobilization of essential nutrients like phosphate from the soil by weathering soil minerals. nih.gov
Detoxification: Fungi can precipitate toxic metals as oxalates, thus detoxifying their local environment.
The formation of this compound by fungi is influenced by the availability of calcium and other nutrients, such as phosphorus, in the surrounding soil. nih.gov For example, the ectomycorrhizal fungus Piloderma fallax has been shown to increase this compound formation in response to higher calcium and phosphorus levels. nih.gov The crystals formed by fungi are often the monohydrate form (whewellite) and can appear as prisms, styloids, and raphides on the hyphal surfaces. nih.gov The regularity of these crystal forms suggests a controlled process rather than simple precipitation. nih.gov
Animals: A Pathological Phenomenon
In animals, including humans, the formation of this compound is predominantly a pathological process, most notably in the formation of kidney stones. researchgate.net Unlike the beneficial roles it plays in plants and fungi, this compound crystallization in animals can lead to significant health issues. These crystals form in the urinary tract when the urine becomes supersaturated with calcium and oxalate ions.
The crystallization process in animals is influenced by a complex interplay of promoters and inhibitors within the urine. While healthy individuals excrete microscopic this compound crystals, stone formers often have an imbalance that favors crystal growth and aggregation. Urinary proteins play a dual role in this process. Some proteins, like osteopontin and nephrocalcin, can inhibit crystal formation and aggregation. Conversely, certain modifications of proteins, such as uromodulin (Tamm-Horsfall protein) with reduced sialic acid content, can promote the aggregation of this compound crystals.
The primary forms of this compound found in kidney stones are the thermodynamically stable monohydrate (whewellite) and the less stable dihydrate (weddellite). The presence of specific proteins and other molecules in the urine can influence which crystalline phase is formed.
Comparative Overview
The table below summarizes the key differences in this compound biomineralization strategies across plants, fungi, and animals.
| Feature | Plants | Fungi | Animals |
| Location of Crystallization | Intracellular (vacuoles of idioblasts) | Extracellular (on hyphae) | Extracellular (urinary tract) |
| Primary Function | Physiological (calcium regulation, defense, detoxification) | Physiological (calcium regulation, nutrient acquisition) | Pathological (kidney stone formation) |
| Regulation | Highly regulated by the cell, genetically controlled | Influenced by external nutrient availability | Influenced by urinary promoters and inhibitors |
| Organic Matrix Role | Template for controlled nucleation and growth | Less understood, but crystal regularity suggests control | Modulates crystal growth and aggregation |
| Common Crystal Hydration States | Monohydrate (whewellite) and Dihydrate (weddellite) | Primarily Monohydrate (whewellite) | Monohydrate (whewellite) and Dihydrate (weddellite) |
Biological and Pathophysiological Aspects of Calcium Oxalate Formation
Cellular Responses to Calcium Oxalate (B1200264) Crystals
The response of renal cells to the presence of CaOx crystals is multifaceted, involving initial adhesion followed by a series of pathological reactions that contribute to tissue injury and the progression of stone disease.
Crystal-Cell Adhesion Mechanisms
The adhesion of CaOx crystals to the surface of renal tubular epithelial cells is a critical early step in the formation of kidney stones. mdpi.com This process is not merely a physical interaction but is mediated by specific biological mechanisms. Studies have shown that CaOx monohydrate (COM) crystals can adhere to the intact surface of renal cells, with the cellular microvilli playing a significant role in this initial attachment. nih.gov
The surface properties of both the crystal and the cell are crucial. For instance, exposure of renal cells to oxalate can induce a redistribution of phosphatidylserine (B164497) to the outer membrane leaflet. karger.com This change alters the cell surface, making it more favorable for crystal binding. karger.com Cell damage further promotes the expression of adhesion molecules on the cell surface. dovepress.com Negatively charged molecules, such as phosphatidylserine and osteopontin (B1167477), can attract calcium ions, which then facilitates adhesion to the positively charged surfaces of COM crystals. dovepress.com This interaction between CaOx crystals and renal cells can lead to the internalization of crystals and their movement from the tubular lumen to beneath the epithelium, where they can anchor to the basement membrane. nih.gov
Induction of Oxidative Stress and Inflammation by Calcium Oxalate
The interaction between CaOx crystals and renal cells is a potent trigger for oxidative stress and inflammation. tandfonline.com Exposure of renal tubular cells to oxalate and CaOx crystals leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide. tandfonline.comdovepress.com This increase in ROS disrupts the cellular oxidant-antioxidant balance, leading to oxidative stress, which can damage cellular components like membranes, proteins, and DNA. tandfonline.comfrontiersin.org
This oxidative stress is a key driver of the subsequent inflammatory response. frontiersin.orgnih.gov ROS can activate several signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn activates inflammatory transcription factors like nuclear factor-kappa B (NF-κB). tandfonline.comfrontiersin.org The activation of these pathways leads to the increased production and release of various inflammatory mediators. nih.gov Macrophages and monocytes, when exposed to CaOx crystals, release a specific set of cytokines and chemokines, including CCL2, CCL3, and interleukin-8 (IL-8). mdpi.com Furthermore, damaged renal cells can up-regulate the expression of proteins like S100A8 and S100A9 in macrophages via interleukin-6 (IL-6), further propagating the inflammatory cascade. mdpi.com This inflammation contributes to tissue damage and the recruitment of more inflammatory cells, creating a cycle that exacerbates renal injury. aging-us.com
| Key Inflammatory Mediators and Pathways | Role in this compound-Induced Inflammation | Reference |
| Reactive Oxygen Species (ROS) | Triggers oxidative stress and activates downstream inflammatory signaling. | tandfonline.comfrontiersin.org |
| p38 MAPK Pathway | Activated by ROS, leading to the activation of inflammatory transcription factors. | tandfonline.comfrontiersin.orgnih.gov |
| NF-κB Pathway | A key transcription factor for pro-inflammatory genes, activated by ROS and other signals. | frontiersin.orgaging-us.com |
| Cytokines (e.g., IL-1β, IL-6, TNF-α) | Pro-inflammatory molecules released by activated immune and renal cells. | mdpi.comaging-us.com |
| Chemokines (e.g., CCL2, CCL3, IL-8) | Attract immune cells like monocytes and macrophages to the site of crystal deposition. | nih.govmdpi.com |
Cellular Injury and Apoptosis Pathways Mediated by this compound Crystals
Exposure to CaOx crystals can cause direct cytotoxic effects and significant injury to renal epithelial cells. tandfonline.com This injury manifests as a disruption of membrane integrity, damage to mitochondria and the endoplasmic reticulum, and ultimately, cell death through apoptosis or necrosis. nih.govmdpi.com High concentrations of oxalate can increase the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. dovepress.com
Several molecular pathways are implicated in CaOx-mediated cell death. The generated ROS can trigger apoptosis. tandfonline.com The NF-κB signaling pathway, when activated by COM crystals, can promote apoptosis by up-regulating the expression of pro-apoptotic proteins like Tumor Necrosis Factor Receptor 1 (TNFR1) and caspase-3, while down-regulating anti-apoptotic proteins like B-cell lymphoma-2 (Bcl-2). ijpsonline.com The intrinsic mitochondrial pathway of apoptosis is also involved, characterized by a decrease in the mitochondrial membrane potential, which can lead to the release of pro-apoptotic factors. dovepress.comnih.gov Furthermore, CaOx crystals can induce endoplasmic reticulum (ER) stress, which is closely associated with the degree of cell injury and apoptosis. nih.gov
Endocytosis and Phagocytosis of this compound Crystals by Cells
Renal epithelial cells and immune cells can internalize CaOx crystals. This process is a crucial aspect of the cellular response, representing both a clearance mechanism and a potential pathway for further injury. dovepress.com Renal epithelial cells can rapidly bind and internalize COM crystals through endocytosis. nih.govphysiology.org Once internalized, the crystals are often trafficked to lysosomes. dovepress.com The fate of these internalized crystals can vary; in some cases, they appear to be dissolved within the lysosomes over several weeks, while in others, particularly with nano-sized crystals, they can cause lysosomal damage and lead to cell death. mdpi.com The internalization pathway can depend on crystal size, with nano-sized crystals often taken up via clathrin-mediated endocytosis and larger, micron-sized crystals through macropinocytosis. mdpi.com
Macrophages play a significant role in clearing CaOx crystal deposits through phagocytosis. frontiersin.orgauajournals.org Human macrophages have been shown to surround, engulf, and digest CaOx crystals and even larger stone fragments. auajournals.org This clearance is an active process mediated by mechanisms including clathrin-dependent endocytosis and phagocytosis. frontiersin.orgauajournals.org The ability of macrophages to clear these crystals is considered an important physiological role in preventing kidney stone disease. auajournals.org
Molecular Regulation of this compound Interactions in Biological Environments
The aggregation of individual CaOx crystals into larger, more dangerous concretions is a key event in stone formation. This process is not random but is modulated by various molecules in the biological environment, particularly proteins of the extracellular matrix.
Role of Extracellular Matrix Proteins in Crystal Aggregation
Extracellular matrix (ECM) proteins can have complex and sometimes contradictory roles in the modulation of CaOx crystallization and aggregation. Fibronectin, a key ECM protein, has been shown to exhibit dual functions. researchgate.netnih.gov On one hand, it acts as an inhibitor of COM crystallization, growth, and adhesion to renal tubular cells in a dose-dependent manner. researchgate.netnih.gov This inhibitory effect is thought to be mediated through its binding to calcium and oxalate ions. nih.gov
On the other hand, fibronectin can act as a promoter of COM crystal aggregation. researchgate.netnih.gov Studies have demonstrated that fibronectin significantly enhances the aggregation of COM crystals, also in a dose-dependent fashion. researchgate.net This suggests that while it may prevent the initial formation and attachment of single crystals, it could contribute to the growth of existing crystal masses by promoting their aggregation. This dual role highlights the complexity of molecular interactions governing stone formation. Other studies have proposed a model where aggregates of strongly charged proteins, both anionic and cationic, can initiate CaOx crystal aggregation, creating a complex protein matrix within the stone. plos.org The collagen component of the ECM has also been found to enhance the uptake of COM crystals by epithelial cells, suggesting another mechanism by which the matrix can influence stone pathogenesis. auajournals.org
| Extracellular Matrix Protein | Effect on Crystallization/Growth | Effect on Crystal Aggregation | Effect on Crystal-Cell Adhesion | Reference |
| Fibronectin | Inhibitor | Promoter | Inhibitor | researchgate.netnih.gov |
| Collagen | Not specified | Not specified | Enhancer of crystal uptake | auajournals.org |
Influence of Urinary Macromolecules on this compound Crystallization
The formation of this compound crystals in the urinary system is a complex process influenced by a variety of urinary macromolecules. These molecules can act as either promoters or inhibitors of crystallization, and their balance is crucial in preventing the development of kidney stones. wjgnet.com
Urinary macromolecules, which constitute about 2-5% of a kidney stone's total weight, include proteins, glycosaminoglycans, lipids, and carbohydrates. mdpi.com These biomolecules play a significant role at various stages of crystal formation, including nucleation, growth, aggregation, and adhesion to renal epithelial cells. mdpi.com Some macromolecules can act as a "glue," facilitating the aggregation of individual crystals, while others coat crystal surfaces, preventing their adhesion. mdpi.com
The role of these macromolecules is often paradoxical. For instance, osteopontin (OPN) is known to inhibit this compound monohydrate (COM) crystallization at certain concentrations by adsorbing to crystal surfaces. pnas.org However, it is also frequently found within kidney stones, where it may act as an adhesive between microcrystals. pnas.org Similarly, Tamm-Horsfall protein (THP) can modulate crystal nucleation, growth, and aggregation. researchgate.net
Studies have shown that in the urine of stone formers, the nucleation rate of this compound is significantly higher, while the growth rate is lower compared to that of normal subjects. nii.ac.jp This difference is attributed to the influence of urinary macromolecules, as the distinction disappears when these molecules are removed from the urine. nii.ac.jp
Chondroitin sulphate has been observed to inhibit the aggregation of this compound crystals in urine. usu.edu Conversely, other studies suggest that urinary macromolecules, in general, act as promoters of this compound crystallization. usu.edu This highlights the complex and sometimes contradictory roles these molecules play in the stone formation process.
| Macromolecule | Role in this compound Crystallization |
| Osteopontin (OPN) | Can inhibit COM crystallization but may also act as an adhesive between microcrystals. pnas.org |
| Tamm-Horsfall Protein (THP) | Modulates crystal nucleation, growth, and aggregation. researchgate.net |
| Chondroitin Sulphate | May inhibit the aggregation of this compound crystals. usu.edu |
| Human Serum Albumin | Thought to play a role in regulating stone formation. pnas.org |
| Transferrin | Believed to be involved in the regulation of stone formation. pnas.org |
Modulation of Gene Expression in Response to this compound Exposure
Exposure of renal epithelial cells to this compound crystals triggers significant changes in gene expression, initiating a cascade of events that can contribute to inflammation and tissue injury. plos.orgphysiology.org Studies have demonstrated that both oxalate and this compound monohydrate (COM) crystals can induce the expression of numerous genes. plos.orgnih.gov
A genome-wide analysis of human renal epithelial cells (HK-2) exposed to oxalate revealed that thousands of genes are differentially regulated. plos.org Specifically, 750 genes were found to be up-regulated, and 2,276 were down-regulated. plos.org This indicates that oxalate exposure not only activates but also suppresses gene expression. plos.org The regulated genes are associated with various molecular functions, biological processes, and cellular components. plos.org
Exposure to oxalate and COM crystals also leads to an increase in the expression of NADPH oxidase subunits, specifically p22(phox) and p47(phox). nih.gov This upregulation is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular injury. nih.govnih.gov
Transcriptome sequencing of renal tubular epithelial cells exposed to COM crystals identified 629 differentially expressed genes, with 491 being up-regulated and 138 down-regulated. mdpi.com A significant number of these genes are linked to endoplasmic reticulum stress and the unfolded protein response. mdpi.com Notably, the genes CHAC1 and FGF21 were significantly up-regulated in both cell models and the kidney tissues of patients with this compound stones. mdpi.com
| Gene/Gene Family | Change in Expression | Implication |
| c-myc, EGR-1, Nur-77 | Induced at one hour. nih.gov | Transcriptional activators. nih.gov |
| PAI-1, PDGF-A chain | Stimulated expression at two to six hours. nih.gov | Regulator of extracellular matrix and growth factors. nih.gov |
| CTGF | Induced at one hour, persisting up to 24 hours. nih.gov | Can stimulate fibroblast proliferation. nih.gov |
| NADPH oxidase subunits (p22phox, p47phox) | Increased expression. nih.gov | Activation of NADPH oxidase and production of reactive oxygen species. nih.gov |
| CHAC1, FGF21 | Significantly up-regulated. mdpi.com | Potential key players in endoplasmic reticulum stress-mediated stone formation. mdpi.com |
| IL-2Rβ | Increased transcription. physiology.org | Activation of the IL-2Rβ signaling pathway, potentially leading to inflammation. physiology.org |
Genetic Predisposition and Molecular Pathways in this compound Urolithiasis Research
The formation of this compound stones, or urolithiasis, is a multifactorial disease with a significant genetic component. researchgate.netmayoclinic.org While environmental and dietary factors play a role, family and twin studies have confirmed the heritability of the risk for developing kidney stones. nih.gov
Identification of Candidate Genes Associated with this compound Stone Formation
Research has identified several candidate genes and single nucleotide polymorphisms (SNPs) associated with an increased risk of this compound urolithiasis. researchgate.netnih.gov Many of these genes are involved in calcium and oxalate metabolism and transport.
Genes associated with hypercalciuria, a major risk factor for this compound stones, have been a primary focus. researchgate.net These include:
CALCR (Calcitonin Receptor): Polymorphisms in this gene have been linked to calcium stone urolithiasis. researchgate.netkrepublishers.com
CaSR (Calcium-Sensing Receptor): SNPs in the regulatory region of this gene have been associated with calcium nephrolithiasis. researchgate.net
Klotho: Variants in this gene are associated with this compound stone formation. researchgate.net
VDR (Vitamin D Receptor): Polymorphisms in the VDR gene have been implicated in idiopathic hypercalciuria. researchgate.netemjreviews.com
Other identified candidate genes include:
OPN (Osteopontin): Several SNPs in the OPN gene have been strongly associated with urinary stone formation in various populations. nih.govspandidos-publications.com
SLC26A1: Mutations in this gene have been found to cause a recessive form of this compound urolithiasis. nih.govgenome.jp
OXGR1: This gene has been identified as a candidate for human this compound nephrolithiasis. genome.jp
CYP24A1: Biallelic mutations in this gene can lead to calcium stone disease. nih.gov
SLC3A1 and SLC7A9: While primarily associated with cystinuria, these genes highlight the role of transporters in stone formation. researchgate.netmayoclinic.org
| Gene | Association with this compound Urolithiasis |
| CALCR | Polymorphisms linked to calcium stone formation. researchgate.netkrepublishers.com |
| CaSR | SNPs in the regulatory region associated with nephrolithiasis. researchgate.net |
| Klotho | Variants associated with stone formation. researchgate.net |
| VDR | Polymorphisms implicated in hypercalciuria. researchgate.netemjreviews.com |
| OPN | SNPs strongly associated with stone formation. nih.govspandidos-publications.com |
| SLC26A1 | Mutations cause a recessive form of this compound urolithiasis. nih.govgenome.jp |
| OXGR1 | Candidate gene for nephrolithiasis. genome.jp |
| CYP24A1 | Mutations can lead to calcium stone disease. nih.gov |
Transcriptomic and Proteomic Analysis of this compound Interactions
Transcriptomic and proteomic studies have provided valuable insights into the molecular changes that occur in renal cells upon interaction with this compound. These analyses help to identify the key pathways and proteins involved in the pathogenesis of stone disease.
Transcriptome sequencing of HK-2 cells exposed to COM crystals revealed 629 differentially expressed genes, indicating a broad cellular response. mdpi.com Gene ontology analysis showed that many of these genes are involved in endoplasmic reticulum stress and the unfolded protein response. mdpi.com A separate genome-wide analysis identified thousands of differentially regulated transcripts, affecting pathways such as PI3 Kinase, MAP kinase, and Retinoic acid Receptor signaling. plos.org
Proteomic studies have identified differentially expressed proteins in HK-2 cells induced by oxalate and COM crystals. semanticscholar.org These proteins are associated with critical cellular processes like cell propagation, apoptosis, protein synthesis, and energy metabolism. semanticscholar.org The matrix of kidney stones itself is composed of various urinary biomolecules, with proteins being a major component. mdpi.com Proteomic analysis of the stone matrix has frequently identified proteins like uromodulin, calgranulins A and B, and osteopontin, many of which are involved in inflammation and the immune response. wjgnet.com
Epigenetic Regulation in this compound Pathogenesis
The role of epigenetic modifications, such as changes in microRNA (miRNA) expression, is an emerging area of research in this compound urolithiasis. These modifications can regulate gene expression without altering the DNA sequence itself.
Studies have shown that exposure of renal tubular cells to COM crystals significantly alters the expression profile of miRNAs. semanticscholar.org One study identified 25 differentially expressed miRNAs, with 16 being up-regulated and 9 down-regulated. semanticscholar.org These miRNAs are predicted to target genes involved in apoptosis, metabolic regulation, and intracellular signaling cascades. semanticscholar.org For example, the expression of hsa-miR-371-5p and hsa-miR-638 showed a time-dependent increase, peaking at 24 hours of exposure to COM crystals. semanticscholar.org These findings suggest that miRNAs play a role in the cellular response to this compound and may contribute to the pathogenesis of kidney stone disease. semanticscholar.org
This compound in Plant Physiology and Pathology
This compound crystals are widespread in the plant kingdom, where they serve various physiological functions. These crystals, known as raphides (needle-shaped) and druses (spherical aggregates), are involved in processes such as calcium regulation, plant defense against herbivores, and tissue support.
In many plants, this compound plays a crucial role in regulating calcium levels within the tissues. By sequestering excess calcium into insoluble crystals, plants can prevent potential toxicity from high calcium concentrations.
The sharp, needle-like raphides can cause irritation and injury to the mouth and throat of herbivores, deterring them from consuming the plant. This mechanical defense mechanism is an effective strategy against predation.
Functions of this compound in Plant Defense Mechanisms
This compound crystals are a significant component of plant defense systems, providing protection against a range of herbivores through various mechanisms. annualreviews.orgnih.govtandfonline.com The effectiveness of this defense is often linked to the specific morphology of the crystals, which include needle-like raphides, star-shaped druses, and styloids. uark.eduwikipedia.org
One of the primary defense functions is mechanical deterrence. uark.edu When an herbivore chews on plant tissue containing these crystals, the sharp, hard structures can cause physical damage.
Raphides , which are needle-shaped crystals, are particularly effective. mdpi.comwikipedia.org They are often housed in specialized ejector cells called idioblasts that, upon pressure from chewing, can forcefully discharge the crystals into the soft tissues of the herbivore's mouth and throat, causing immediate pain and irritation. up.ac.za This can deter further feeding. mdpi.com In some plants, like those in the Araceae family, this mechanical pricking is coupled with the injection of a harmful protease, creating a synergistic defensive effect. up.ac.zaclinexprheumatol.org
Prismatic crystals , though smaller and not needle-shaped, also contribute to defense. plos.org In plants like Medicago truncatula (barrel medic), these crystals act as an abrasive agent that wears down the mandibles of chewing insects, such as the beet armyworm (Spodoptera exigua). plos.orguark.edu Studies have shown that larvae feeding on plants with normal crystal levels exhibit reduced growth and increased mortality compared to those feeding on mutant plants deficient in this compound. uark.edunih.gov
Druses , which are spherical aggregates of individual crystals, are also thought to function as a defense against herbivory due to their toxicity and physical structure. wikipedia.org They are found in the leaves and bud scales of various plants, including Prunus and Rosa species. wikipedia.orgmdpi.com
Research has demonstrated a clear link between the presence of this compound crystals and herbivore feeding behavior. For instance, older larvae of the beet armyworm show a distinct preference for feeding on leaves that lack this compound crystals. uark.edu This avoidance behavior underscores the crystals' role as a feeding deterrent. uark.edu The defensive function is not limited to insects; the irritation caused by raphides can also deter larger grazing animals. scielo.sa.crquora.com
It has been proposed that the concentration of this compound crystals can be higher in younger, more vulnerable leaves and decrease as the leaf matures and develops other defenses, such as increased toughness. scielo.sa.cr This suggests a dynamic role for this compound as a key protective measure during critical growth stages.
Table 1: Types of this compound Crystals and Their Defensive Mechanisms
| Crystal Type | Description | Defensive Mechanism | Example Plant Species |
|---|---|---|---|
| Raphides | Needle-shaped crystals, often bundled. wikipedia.org | Pierce and injure soft tissues of the mouth and throat, causing irritation and sometimes injecting toxins. mdpi.comup.ac.za | Dieffenbachia (Dumb Cane), Tragia ramosa uark.eduwikipedia.org |
| Druses | Spherical aggregates of sharp crystals. wikipedia.org | Act as a toxic and physical deterrent to herbivores. wikipedia.orgmdpi.com | Prunus, Rosa, Vitis wikipedia.orgmdpi.com |
| Prisms | Small, non-needle shaped crystals. plos.org | Abrasive action wears down the mandibles of chewing insects. plos.orguark.edu | Medicago truncatula plos.orguark.edu |
| Styloids | Large, elongated, needle-like crystals. plos.org | Act as a physical deterrent by creating stinging hairs. plos.org | Tragia ramosa plos.org |
Regulation of this compound Biomineralization in Plant Tissues
The formation of this compound crystals in plants is a highly regulated and complex biological process, not merely a simple precipitation of chemicals. annualreviews.orgnih.gov This process, known as biomineralization, occurs in specialized cells called crystal idioblasts. mdpi.comnih.gov Within these cells, the crystals are typically formed inside the vacuole. mdpi.commdpi.com
The genetic regulation of this process is evident from the consistency of crystal morphology (shape and size) within a given plant species. annualreviews.orgnih.gov The development of these crystals is intricately coordinated with the growth and expansion of the idioblast cell itself. annualreviews.org
Several key factors and pathways are involved in controlling this compound formation:
Calcium and Oxalate Availability : The process is fundamentally dependent on the cellular machinery for the uptake and accumulation of calcium (Ca²⁺) from the environment and the biosynthesis of oxalic acid. annualreviews.orgeurofins-agro.com Plants absorb calcium from the soil, which is then transported via the xylem. mdpi.com The concentration of calcium in the plant's tissues can influence the amount of this compound formed. mdpi.com
Biochemical Pathways for Oxalic Acid : The synthesis of oxalic acid, the other crucial component of the crystals, can occur through several metabolic routes. The most studied pathways include the oxidative cleavage of L-ascorbic acid (Vitamin C) and the hydrolysis of oxaloacetate. wikipedia.orgmdpi.com Other proposed pathways involve the oxidation of glycolate/glyoxylate and the cleavage of isocitrate. wikipedia.orgmdpi.com
Macromolecular Control : The precise shape and growth of the crystals are influenced by various macromolecules within the idioblast. It is suggested that proteins, polysaccharides, and lipids, as well as membrane structures, play a critical role in modulating crystal nucleation and growth. wikipedia.orgmdpi.com These molecules can create a template or matrix that guides the crystallization process, leading to the diverse and specific morphologies observed across different plant species. sciengine.com
The formation of this compound crystals is a dynamic process. For instance, in some species, the crystals can be re-dissolved to release calcium for use in other physiological processes, indicating that biomineralization is not always a terminal deposition. nih.govresearchgate.net However, in many cases, especially in deciduous plants, the accumulation of this compound in leaves serves as a way to excrete excess calcium when the leaves are shed. nih.gov
Table 2: Key Factors in the Regulation of this compound Biomineralization
| Regulating Factor | Description |
|---|---|
| Genetic Control | The consistency of crystal shape and size within a species points to strong genetic regulation of the biomineralization process. annualreviews.orgnih.gov |
| Crystal Idioblasts | Specialized cells where crystal formation is compartmentalized, typically within the vacuole. mdpi.comnih.gov |
| Calcium Transport | Uptake of calcium from the soil and transport through the xylem to tissues where crystals are formed. eurofins-agro.commdpi.com |
| Oxalic Acid Biosynthesis | Multiple metabolic pathways, including the breakdown of L-ascorbic acid, produce the necessary oxalate. wikipedia.orgmdpi.com |
| Macromolecular Influence | Proteins, polysaccharides, and lipids are thought to control the nucleation and morphology of the growing crystals. wikipedia.orgmdpi.com |
Ecological Significance of Plant-Derived this compound
The formation of this compound in plants has significant implications for broader ecological processes, particularly in nutrient cycling and soil formation. researchgate.netcas.cn
Calcium and Carbon Cycling : this compound crystals represent a major pool of calcium and carbon within many ecosystems. researchgate.netusgs.gov When plants containing these crystals die and decompose, the this compound is deposited into the soil. researchgate.netoregonstate.edu In some forest ecosystems, this compound is the dominant form of calcium returned to the soil through leaf litter. usgs.govoregonstate.edu Soil microbes, including fungi and bacteria, can then break down the this compound. researchgate.netpublish.csiro.au
In acidic soils , this decomposition releases soluble calcium ions (Ca²⁺) and bicarbonate, making these nutrients available for uptake by other plants and microbes. researchgate.netpublish.csiro.au
In alkaline or arid soils , the breakdown of this compound can lead to the formation of calcium carbonate (calcite). researchgate.netpublish.csiro.au This process, known as the oxalate-carbonate pathway, contributes to the formation of calcrete, a type of cemented soil horizon. researchgate.netfrontiersin.org
Carbon Sequestration : The conversion of atmospheric carbon dioxide into stable calcium carbonate in the soil via the oxalate-carbonate pathway represents a long-term carbon sequestration mechanism. frontiersin.orgasknature.org Oxalogenic plants, like the Iroko tree (Milicia excelsa), assimilate atmospheric CO₂, convert it to oxalate, and store it as this compound. frontiersin.org Upon decomposition, soil microbes metabolize the oxalate, leading to the precipitation of calcium carbonate, which can remain stable in the soil for hundreds to thousands of years. frontiersin.orgasknature.org This is particularly important in arid environments where soil organic carbon content is typically low. cas.cn
Influence on Soil Properties : The production of oxalic acid by plant roots and associated fungi can influence the weathering of soil minerals, which in turn affects the availability of other essential nutrients. nih.gov The presence of this compound in soils can contribute significantly to the pool of exchangeable calcium, a key indicator of soil fertility. oregonstate.edu
While this compound crystals in living plants can act as a reservoir of calcium, their role in nutrient cycling becomes most prominent after the plant material enters the detrital pool. nih.govoregonstate.edu Although insoluble, the rapid microbial degradation of this compound in decomposing litter ensures that the calcium and carbon locked within are recycled back into the ecosystem. usgs.govoregonstate.edu The importance of this pathway can vary between ecosystems, with studies showing that this compound can constitute a larger proportion of the actively cycling calcium in low-calcium environments compared to high-calcium ones. usgs.gov
Advanced Methodologies for Calcium Oxalate Research
Spectroscopic Characterization Techniques
Spectroscopic methods utilize the interaction of electromagnetic radiation with matter to provide information about the molecular structure, composition, and crystalline phases of calcium oxalate (B1200264).
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of calcium oxalate, particularly for identifying its different polymorphs and assessing compositional variations within samples. CaOx exists in several pseudo-polymorphs, including this compound monohydrate (COM, whewellite), this compound dihydrate (COD, weddellite), and this compound trihydrate (COT, caoxite) researchgate.netunimi.it. Each polymorph exhibits distinct vibrational spectra, allowing for their differentiation.
FTIR spectroscopy is highly effective in identifying the chemical composition of renal stones, where this compound monohydrate and dihydrate are frequently found as major components ifccfiles.comjcdronline.org. For instance, studies on urinary stones have shown that COM is a prevalent mineral component, often found in mixed compositions jcdronline.org. FTIR analysis of different layers within urinary stones has revealed compositional differences between the core and surface, indicating the dynamic nature of stone evolution nih.gov.
Key Spectral Features for CaOx Polymorphs (FTIR):
| Polymorph | Characteristic Wavenumbers (cm⁻¹) | Vibrational Assignment | References |
| COM | 1616-1600, 1314-1302 | C=O and C-O stretching | researchgate.net |
| 779-775 | C-H bending | researchgate.net | |
| 3446-3021 | O-H stretching | researchgate.net | |
| COD | Distinct from COM, specific O-H stretching region | O-H stretching | core.ac.uk |
| COT | Very broad O-H stretching bands | O-H stretching | unimi.it |
FTIR also allows for the quantitative analysis of COM/COD ratios, which is crucial for understanding the formation mechanisms of this compound kidney stones plos.org. Research has successfully applied microscopic FTIR to thin sections of kidney stones to quantify COM/COD in micrometer-sized areas, providing insights into where and which crystal phases nucleate and how they grow plos.org.
Raman spectroscopy complements FTIR by providing additional information about the molecular structure and crystalline phases of this compound. It is a non-destructive method that investigates the molecular and crystal structure based on inelastic scattering of monochromatic light cambridge.org.
Raman spectroscopy is particularly useful for distinguishing between COM and COD due to their characteristic spectral differences. For example, COM (whewellite) exhibits a characteristic doublet due to the stretching vibration of C–O at approximately 1465 and 1492 cm⁻¹, whereas COD (weddellite) shows a single band at 1476 cm⁻¹ or 1477 cm⁻¹ unlp.edu.arresearchgate.netresearchgate.net. This allows for clear phase discrimination by simple inspection of the Raman spectrum unlp.edu.ar.
Key Spectral Features for CaOx Polymorphs (Raman):
| Polymorph | Characteristic Wavenumbers (cm⁻¹) | Vibrational Assignment | References |
| COM | 1462, 1489 (doublet) | C-O symmetric stretching | researchgate.netresearchgate.net |
| 890-910 | C-C stretching | researchgate.net | |
| COD | 1475-1478 (single band) | C-O symmetric stretching | researchgate.netresearchgate.net |
| 910 | C-C stretching | researchgate.net |
Raman spectroscopy has been applied to study this compound in various contexts, including its presence in lichens as a biomineral and in kidney stones cambridge.orgmdpi.com. The technique can also be used to identify the existence of amorphous this compound (ACO) particles, which can form in aqueous solutions and are relevant to biomineralization processes core.ac.uk.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. For this compound research, XPS is used to analyze the surface elemental composition of CaOx crystals and related biomaterials.
XPS studies on kidney stones have revealed the presence of major elements such as oxygen, carbon, nitrogen, calcium, and phosphorus on their surfaces specs-group.comaip.org. High-resolution XP spectra of O 1s, Ca 2p, and C 1s core-levels confirm this compound as a main component specs-group.com. The presence of other elements like phosphorus often suggests the co-existence of calcium phosphate (B84403), typically found in the core of these stones specs-group.com.
Research has utilized XPS to understand the interaction of additives with this compound crystals. For instance, XPS analysis confirmed the deposition of casein on CaOx crystals by detecting an increase in nitrogen atoms, which are present in casein rsc.org. This technique also provides insights into the elemental composition of synthetic this compound nanosheets, indicating how ions are shared within the structure nih.gov. XPS can detect contaminants and unexpected elements, offering a comprehensive surface analysis nih.gov.
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual and structural information about this compound crystals at various scales, from macroscopic morphology to ultrastructural and nanocrystalline details.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and surface topography of this compound crystals. It provides high-resolution images that reveal the shape, size, and aggregation patterns of CaOx crystals.
SEM studies have extensively characterized the different morphologies of COM, COD, and this compound trihydrate (COT) crystals formed under various synthesis conditions mdpi.com. For example, COM often exhibits dendritic structures with rough edges, or dumbbell-shaped/twined forms, while COD can appear as flower-like or bipyramidal crystals mdpi.com. SEM images can show the aggregation of crystals and the discernible crystal unit boundaries, which are important for understanding the crystallization process scialert.netscialert.net.
Observed this compound Morphologies by SEM:
| Polymorph | Typical Morphology | References |
| COM | Dendritic, rough edges, dumbbell-shaped, twined | mdpi.com |
| COD | Flower-like, bipyramidal | mdpi.com |
SEM is also used to investigate the effect of various inhibitors or additives on CaOx crystal morphology and growth. Studies have shown that certain plant extracts can inhibit CaOx crystallization, leading to smaller, less aggregated particles with discernible crystal boundaries scialert.netscialert.net. Similarly, the effects of citrate (B86180) and pyrophosphate on COM crystal morphology, such as changes in length/width ratio, have been observed using SEM nih.gov. Furthermore, SEM can reveal surface features like etch pits caused by dissolution and the nucleation of new crystals on existing surfaces during phase transitions nih.gov.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the ultrastructure and nanocrystalline details of this compound. TEM is crucial for studying the internal structure, crystal defects, and the formation of very small (nanometer-sized) CaOx crystals.
TEM studies provide insights into the initial stages of this compound crystallization, including the formation of amorphous this compound (ACO) nanoparticles and their subsequent transformation into crystalline phases mdpi.com. For instance, in-situ graphene liquid cell TEM (in-situ GLC TEM) has been used to observe real-time, nanoscale transformations of CaOx crystals, revealing the influence of trace metal elements like nickel ions on crystal phase, morphology, and growth kinetics rsc.org. This technique can show how nickel ions act as shape-directing species, leading to unique morphologies and even the formation of metastable phases like this compound trihydrate rsc.org.
TEM is also employed to characterize urinary nanocrystals, which are thought to be associated with kidney stone formation. Studies have detected urinary this compound nanocrystals, with sizes ranging from approximately 50-100 nm, and have investigated how dietary oxalate loads can increase their formation researchgate.net. TEM images can reveal the morphology of these nanocrystals in both healthy individuals and lithogenic patients, providing critical information on the earliest stages of stone development researchgate.net.
In Vitro and Ex Vivo Models for this compound Crystallization Research
Cell Culture Models for Crystal-Cell Interaction Studies
Cell culture models are invaluable for investigating the intricate interactions between this compound crystals and renal epithelial cells, offering insights into the molecular processes underpinning kidney stone formation. mdpi.com These in vitro systems allow for controlled environments to study cellular injury, crystal adhesion, aggregation, and the subsequent cellular responses. mdpi.com
Key renal epithelial cell lines frequently employed in urolithiasis research include:
HK-2 cells : A human renal proximal tubular epithelial cell line. When exposed to this compound, HK-2 cells exhibit increased transforming growth factor-β1 (TGF-β1) production, decreased epithelial and increased mesenchymal markers, and significant mesenchymal changes, migration, and invasiveness, supporting the concept of epithelial-mesenchymal transition (EMT) in kidney stone disease. mdpi.com this compound exposure also induces oxidative stress, apoptosis, and crystal adhesion in HK-2 cells. biointerfaceresearch.com
Madin-Darby canine kidney (MDCK) cells : A canine renal tubular epithelial cell line. Similar to HK-2 cells, MDCK cells exposed to this compound show evidence of EMT. mdpi.com Studies have also compared this compound monohydrate (COM) crystal attachment to MDCK cells, noting that attachment levels can vary and may be influenced by the formation of a mature, end-differentiated, non-dividing cell monolayer, which could offer protection against crystal attachment. nih.govauajournals.org
Primary cell cultures : These include primary mouse proximal tubule cells (pMPT) and primary inner medullary collecting duct cells (pIMCD), as well as semi-continuous inner medullary collecting duct cells (cIMCD). These primary cultures generally exhibit lower levels of crystal attachment compared to continuous cell lines. nih.govauajournals.org
Other cell lines surveyed for COM crystal attachment include BSC-1, COS-1, LLC-PK1, NRK-52E, and OK cells. nih.govauajournals.org
The interaction between oxalate ions and renal cells is recognized as a precursor to cellular injury and the initiation of stone formation. mdpi.com Oxalate ions can produce reactive oxygen species (ROS), leading to increased oxidative stress. mdpi.com High concentrations of oxalate in urine can damage renal tubular epithelial cells, contributing to the deposition and growth of CaOx crystals. mdpi.com Increased CaOx crystal adhesion and aggregation on epithelial cells are linked to high ROS production, causing lipid peroxidation of the membrane and damage to mitochondria, endoplasmic reticulum, and other cellular components through oxidative stress. mdpi.com
Table 1: Commonly Used Cell Lines in this compound Crystal-Cell Interaction Studies
| Cell Line Type | Examples | Key Findings/Applications |
| Human Renal Epithelial | HK-2 | Increased TGF-β1, EMT, oxidative stress, apoptosis, crystal adhesion mdpi.combiointerfaceresearch.com |
| Canine Renal Epithelial | MDCK | EMT, varied crystal attachment based on monolayer maturity mdpi.comnih.govauajournals.org |
| Primary Kidney Epithelial | pMPT, pIMCD, cIMCD | Lower crystal attachment compared to continuous cell lines nih.govauajournals.org |
Organotypic Slice Culture Systems
Organotypic slice culture systems offer a more complex in vitro model that retains some of the tissue architecture and cell-cell interactions present in vivo, providing a bridge between traditional 2D cell cultures and whole animal models. These systems can be particularly useful for studying the microenvironment of the kidney and how it influences this compound crystal deposition and cellular responses. While specific detailed research findings for this compound using organotypic slice cultures were not extensively detailed in the search results, the general principle is that they aim to reproduce renal conditions more closely than dissociated cell cultures. nih.gov This allows for a more comprehensive understanding of the etiology of renal lithiasis and aids in developing effective treatments. nih.gov
Animal Models for this compound Pathogenesis Studies
Animal models are critical for studying the pathophysiology, prevention, and treatment of this compound nephrolithiasis, providing insights into the complex in vivo processes of stone formation. nih.govrevistanefrologia.com These models often mimic aspects of human kidney stone disease, allowing researchers to investigate underlying mechanisms and test potential therapeutic interventions. revistanefrologia.com
Rodent Models of this compound Nephrolithiasis
Rodents, particularly rats and mice, are the most frequently utilized animal models in kidney stone research due to their accessibility and ease of manipulation. nih.govnih.gov However, it is important to note that rodents are not naturally prone to forming kidney crystals. nih.gov Therefore, lithogenic agents are commonly employed to induce crystal formation. nih.gov
Key Rodent Models and Inducing Agents:
Ethylene (B1197577) Glycol (EG) Induced Hyperoxaluria: This is a widely used method to induce hyperoxaluria and this compound crystal deposition in rodents. nih.govphysiology.org EG is metabolized in the liver to oxalate, leading to increased urinary oxalate excretion. physiology.org
Rats: Administration of 0.5% to 0.75% EG in drinking water consistently induces hyperoxaluria, crystalluria, and this compound nephrolithiasis in male Sprague-Dawley rats. nih.govphysiology.orgplos.orgescholarship.orgresearchgate.net Crystal deposition can be observed in renal tubules, papilla, and sometimes in pelvic cavities. nih.govresearchgate.net Studies have shown that EG-induced hyperoxaluria can lead to significant increases in urinary oxalate and can cause renal injury and inflammation, with inflammatory changes primarily associated with crystal deposition. plos.org The type of this compound crystals formed (monohydrate vs. dihydrate) can vary with EG concentration and duration. researchgate.netacs.org
Mice: While EG can induce hyperoxaluria and renal calcium crystal formation in mice, especially when combined with vitamin D3, inducing true this compound nephrolithiasis in mice has been challenging and often requires both hyperoxaluria and hypercalciuria. escholarship.orgmdpi.comresearchgate.net Male mice may be more susceptible to injury and crystal deposition. researchgate.net
Sodium Oxalate (NaOx) Injection: A single intraperitoneal injection of sodium oxalate can induce hyperoxaluria and CaOx crystals within renal tubules in rats. nih.govnih.gov
L-Hydroxyproline (LHP) Induced Hyperoxaluria: LHP is another oxalate precursor used to induce hyperoxaluria and CaOx formation. nih.govplos.org While effective in rats for inducing crystal deposits in renal pelvis and fornices, its use in mice primarily leads to nephrocalcinosis. nih.gov LHP may have lower renal toxicity compared to EG, but its cost and potential for renal reabsorption and cortical metabolism-related toxicity are considerations. whuhzzs.com
Genetic Models: Genetically modified mice, such as those with knockouts of genes like Aprt, MCP-1, Sat1 (Slc26a1), or Tamm-Horsfall protein (THP), have been developed to study the genetic predisposition and mechanisms of stone formation. nih.govmdpi.com For instance, Sat1 knockout mice develop hyperoxalemia, hyperoxaluria, and calcium-oxalate nephrocalcinosis. nih.gov
Table 2: Common Lithogenic Agents and Their Effects in Rodent Models
| Lithogenic Agent | Animal Model | Primary Effect | Notes |
| Ethylene Glycol (EG) | Rats | Hyperoxaluria, CaOx crystalluria, renal crystal deposition | Widely used, can cause renal injury; crystal morphology varies nih.govphysiology.orgplos.orgresearchgate.netacs.org |
| Ethylene Glycol (EG) | Mice | Hyperoxaluria, renal calcium crystal formation | Often requires hypercalciuria for true nephrolithiasis; gender-dependent susceptibility escholarship.orgmdpi.comresearchgate.net |
| Sodium Oxalate (NaOx) | Rats | Hyperoxaluria, intratubular CaOx crystals | Single injection method nih.govnih.gov |
| L-Hydroxyproline (LHP) | Rats | Hyperoxaluria, crystal deposits in renal pelvis/fornices | Lower renal toxicity than EG, but more expensive; primarily causes nephrocalcinosis in mice nih.govnih.govplos.orgwhuhzzs.com |
Non-Rodent Animal Models for Comparative Studies
While rodents are prevalent, larger animal models offer advantages due to their physiological and anatomical similarities to humans, particularly concerning kidney structure and function. nih.govauajournals.orgauajournals.org
Porcine Models (Pigs): Pigs are extensively used in biomedical research, including urological studies, due to their kidney similarities to humans, such as multipyramidal structures, comparable maximal urinary concentration, glomerular filtration rate, and total renal blood flow. auajournals.orgauajournals.orgsemanticscholar.org
Hydroxy-L-proline (HP) Induced Hyperoxaluria: Feeding pigs a diet supplemented with HP (e.g., 10% or 4% by weight of food) has been shown to induce hyperoxaluria and this compound crystalluria. auajournals.orgauajournals.orgsemanticscholar.orgnih.gov This leads to the formation of this compound encrustations and crystal deposits on multiple papillary tips, which are considered precursors to kidney stones, mimicking aspects of human hyperoxaluria and stone disease. auajournals.orgauajournals.orgnih.gov This method avoids potential complications seen with more toxic agents like oral ethylene glycol. auajournals.orgauajournals.org
Dog Models: Dogs have also been reported as study animals for stone disease, although their use is less prevalent in the literature due to breeding costs and body size. nih.gov Naturally occurring stone disease in companion animals like dogs can provide valuable comparative insights into human idiopathic this compound stone disease. researchgate.netnih.gov
Other Models: Rabbits have also been utilized in animal models to understand stone pathogenesis. researchgate.net Drosophila melanogaster (fruit flies) can also form this compound crystals in their Malpighian tubules when fed EG, offering a powerful genetic model. nih.govescholarship.org
Table 3: Non-Rodent Animal Models in this compound Research
| Animal Model | Inducing Agent/Mechanism | Key Findings/Similarities to Humans |
| Pig | Hydroxy-L-proline (HP) diet | Hyperoxaluria, CaOx crystalluria, papillary deposits; kidney structure and function similar to humans auajournals.orgauajournals.orgsemanticscholar.orgnih.gov |
| Dog | Naturally occurring stone disease | Comparative studies for idiopathic CaOx stone disease researchgate.netnih.gov |
| Drosophila melanogaster | Ethylene Glycol (EG) in food | CaOx crystal formation in Malpighian tubules; genetic model nih.govescholarship.org |
Ethical Considerations and Refinement of Animal Models
The use of animals in research, particularly for studying conditions like this compound nephrolithiasis, necessitates strict adherence to ethical guidelines. nih.govrevistanefrologia.comresearchgate.net Ethical approval is crucial to ensure the humane treatment of animals, aligning with principles such as the 3Rs: Replacement, Reduction, and Refinement. researchgate.net
Replacement: Efforts are continuously made to replace animal models with in vitro alternatives or computational models where feasible. For instance, in vitro models can closely reproduce renal conditions for studying stone formation, potentially reducing the reliance on in vivo studies. nih.gov
Reduction: Researchers aim to reduce the number of animals used in studies while still achieving statistically significant and reliable results. Sample size determination, as seen in some studies, is defined by the endpoints to minimize animal usage. d-nb.info
Refinement: This principle focuses on minimizing pain, distress, and improving the welfare of animals used in research. This includes optimizing experimental protocols, providing appropriate housing and care, and using anesthesia for procedures. revistanefrologia.comresearchgate.netd-nb.info For example, some rat models are designed to induce this compound crystalluria with minimal renal damage, aiming for refinement in the model. researchgate.net
The ethical justification for animal research requires a careful balance between the potential benefits of the study and the potential harm to the animals. nih.gov Clinical trials in companion animals with naturally occurring diseases, like kidney stones, can offer an ethical opportunity to study disease without inflicting harm, while also benefiting the individual animals and contributing to "One Health" initiatives. nih.gov Animal studies are typically approved by local governmental review boards and conducted in accordance with international ethical guidelines, such as the European Community guidelines. revistanefrologia.comd-nb.info
Computational and Theoretical Studies of Calcium Oxalate Systems
Molecular Dynamics Simulations of Calcium Oxalate (B1200264) Crystal Growth
Molecular dynamics simulations provide a dynamic view of atomic and molecular interactions over time, offering insights into the mechanisms of crystal growth and dissolution.
Atomistic and coarse-grained molecular dynamics simulations are employed to investigate the intricate interactions occurring at the interface between calcium oxalate crystals and water. These simulations are crucial for understanding how water molecules arrange themselves around the crystal surfaces and how this arrangement influences crystal growth. For instance, ab initio molecular dynamics simulations have been utilized to explore anisotropic crystal growth on this compound dihydrate (COD) surfaces. Studies on COD (100) and (101) surfaces reveal that both are hydrophilic and are solvated by a strongly bound layer of water. Notably, the more exposed Ca²⁺ ions on the (100) surface can strongly bind to negatively charged groups, potentially protecting the surface and hindering further growth researchgate.net.
Atomistic MD simulations have also shed light on the role of trace elements, such as nickel ions (Ni²⁺), in CaOx crystallization. These simulations suggest that Ni²⁺ acts as a weak inhibitor by influencing small-sized CaOx clusters, leading to an increased presence of water molecules within these clusters rsc.org.
The adsorption of biomolecules onto this compound crystal surfaces is a key area of study, as these interactions can significantly modulate crystal growth and morphology. Molecular dynamics simulations have been instrumental in detailing these processes.
A synthetic polypeptide, poly(l-glutamic acid) (poly-glu), has been extensively studied for its adsorption onto this compound monohydrate (COM) crystals. MD simulations, combined with experimental techniques, show that poly-glu adsorbs preferentially to certain crystal faces, influencing growth inhibition. At low concentrations (1 µg/mL), poly-glu most effectively inhibits growth in the ⟨001⟩ directions, indicating strong interactions with {121} crystal faces. Growth in ⟨010⟩ directions was marginally inhibited, while ⟨100⟩ directions remained largely unaffected, suggesting an order of inhibition: {121} > {010} ≥ {100}. At higher concentrations (6 µg/mL), the interaction order shifted to {100} > {121} > {010}, leading to the formation of dumbbell-shaped crystals with concave troughs on the {100} faces. MD simulations predicted that poly-glu would adsorb to a {100} terrace plane (calcium-rich) in preference to a {121} riser plane and to a {121} riser plane in preference to an {010} terrace plane (least calcium-rich) acs.orgacs.orgnih.gov.
Ab initio molecular dynamics simulations have also investigated the adsorption of phosphocholine (B91661) on this compound dihydrate (COD) surfaces. These studies indicate that phosphocholine headgroups can become entrapped within the growing crystal, and the lowest energy structures are those where the COD surfaces are disrupted, leading to a reorganization of their crystallographic structure researchgate.netacs.org.
Table 1: Influence of Biomolecules on this compound Crystal Growth from MD Simulations
| Biomolecule | This compound Polymorph/Surface | Observed Effect (MD Simulations) |
| Poly(l-glutamic acid) | COM {100}, {010}, {121} faces | Adsorption and inhibition of growth, with preferential binding to {100} > {121} > {010} at high concentrations, and {121} > {010} ≥ {100} at low concentrations. Leads to morphological changes (e.g., dumbbell shapes). acs.orgacs.orgnih.gov |
| Phosphocholine | COD (110) surface | Entrapment within growing crystal, disruption, and reorganization of crystallographic structure. researchgate.netacs.org |
| Ni²⁺ | CaOx clusters | Weak inhibition by bringing more water into the clusters. rsc.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations provide a quantum mechanical framework to study the electronic structure, stability, and reactivity of this compound systems.
DFT calculations are crucial for determining the surface energies and relative stabilities of various this compound polymorphs. This compound exists in several hydrated forms, including this compound monohydrate (COM, whewellite), this compound dihydrate (COD, weddellite), and this compound trihydrate (COT, caoxite), as well as anhydrous forms (COA) curtin.edu.auacs.org.
Studies employing DFT, often with semi-empirical dispersion corrections (e.g., PBE-D), have accurately reproduced the structural and elastic properties of anhydrous this compound (COA) and this compound monohydrate (COM). These calculations have been used to compute the surface energies of COM and determine its equilibrium morphology using the Gibbs-Wulff theorem, showing agreement with experimentally observed morphologies rsc.org. For anhydrous this compound polymorphs (β-COA, COA-III, COA-IV), DFT calculations have indicated their relative thermodynamic stability, with β-COA generally being the most stable phase over a range of temperatures curtin.edu.au.
Table 2: Relative Stability of Anhydrous this compound Polymorphs from DFT
| Polymorph | Relative Stability (e.g., Energy Difference vs. β-COA) | Reference |
| β-COA | Most stable over 0-800 K range | curtin.edu.au |
| COA-IV | Less stable than β-COA | curtin.edu.au |
| COA-III | Least stable among β-COA, COA-III, COA-IV | curtin.edu.au |
DFT calculations are also employed to quantify the interaction energies between this compound crystals and various inhibitors or promoters of crystallization. This provides a molecular-level understanding of how these molecules modulate CaOx formation.
For instance, DFT calculations have been used to assess the binding energies of tartronic acid (TA) and its analogs to this compound monohydrate (COM) crystal steps. These studies revealed that TA's carboxylate groups bind to Ca²⁺ sites, and its hydroxyl group forms a hydrogen bond with an oxalate oxygen atom in the COM crystal step. This strong interaction contributes to TA's potency as an inhibitor of COM crystallization, with observed inhibition rates of 74.8% at 0.5 mM compared to 55.8% for citrate (B86180) nih.gov.
Conversely, DFT calculations have also explored the interactions of this compound with promoter proteins. Lactoferrin, a protein known to promote this compound kidney stone formation, has been studied for its interaction with this compound using DFT and molecular docking. The binding free energy of this compound to lactoferrin was calculated to be -3.86 kcal/mol. For comparison, dolichin A, a potential inhibitor of lactoferrin, showed a stronger binding free energy of -7.78 kcal/mol aimspress.comresearchgate.netaimspress.com.
Table 3: Interaction Energies of Inhibitors and Promoters with this compound from DFT/Molecular Docking
| Molecule | Type (Inhibitor/Promoter) | Target/Crystal Surface | Binding Energy (kcal/mol or eV) | Reference |
| Tartronic Acid (TA) | Inhibitor | COM crystal steps | Strong binding via -COO⁻ and -OH groups | nih.gov |
| This compound | Promoter (with lactoferrin) | Lactoferrin | -3.86 kcal/mol | aimspress.comresearchgate.netaimspress.com |
| Dolichin A | Inhibitor (of lactoferrin) | Lactoferrin | -7.78 kcal/mol | aimspress.comresearchgate.netaimspress.com |
| Phosphocholine | (Modulator) | COD (110) surface | -18.008 eV (-0.0396 eV/atom) (lowest energy structures) | researchgate.net |
Thermodynamic Modeling of this compound Precipitation
Thermodynamic modeling is essential for understanding the conditions under which this compound precipitates from solution, including nucleation, growth, and dissolution processes. These models often incorporate factors such as supersaturation, pH, and the presence of various ions and macromolecules.
Population balance models are frequently used to simulate the reactive crystallization of this compound, determining parameters such as particle size distribution, nucleation rates, and growth rates. These models consider factors like local supersaturation distribution and the mass of crystallized particles fkit.hrresearchgate.net.
The precipitation kinetics of this compound monohydrate (COM) can be studied as a function of supersaturation and pH. Solution chemistry models, validated by isothermal solubility measurements, are employed to describe the speciation of electrolyte solutions. For instance, significantly slower nucleation kinetics for COM have been observed at pH 6.0 compared to pH 3.6 and 8.6 in equimolar calcium and oxalate ion concentrations. The addition of inhibitors like magnesium ions (Mg²⁺) and osteopontin (B1167477) (OPN) also appreciably slows down kinetics, with complete nucleation inhibition observed at much lower concentrations for OPN (3.2 × 10⁻⁸ M) than for Mg²⁺ (0.875 × 10⁻⁴ M) aip.org.
The growth rates of sparingly soluble oxalates, including this compound monohydrate and trihydrate, have been shown to be proportional to the square of the supersaturation and independent of fluid dynamics in some studies core.ac.uk. The influence of the supersaturation ratio, stirrer speed, and pH on the composition and particle size distribution of this compound crystals has also been investigated, indicating that particle sizes generally increase with increasing supersaturation, energy input, and pH acs.org.
Table 4: Factors Influencing this compound Nucleation and Growth Kinetics
| Factor | Effect on Nucleation/Growth (Observed via Modeling/Kinetics) | Reference |
| pH 6.0 | Dramatically slower COM nucleation kinetics compared to pH 3.6 and 8.6 | aip.org |
| Magnesium ions (Mg²⁺) | Appreciably slows down COM nucleation kinetics (0.875 × 10⁻⁴ M for inhibition) | aip.org |
| Osteopontin (OPN) | Appreciably slows down COM nucleation kinetics (3.2 × 10⁻⁸ M for complete inhibition) | aip.org |
| Supersaturation | Particle sizes increase with increasing supersaturation; growth rates often proportional to square of supersaturation | acs.orgcore.ac.uk |
| Stirrer Speed | Particle sizes increase with increasing energy input (stirrer speed) | acs.org |
Environmental and Ecological Roles of Calcium Oxalate
Calcium Oxalate (B1200264) in Waste Management and Bioremediation
Potential for Heavy Metal Sequestration
Calcium oxalate crystals in plants serve a crucial function in the detoxification of phytotoxic metals, both within plant tissues and in the surrounding soil environment. Plants produce oxalate, which can chelate excess calcium and, importantly, various heavy metals, thereby reducing their toxicity. This process, known as biomineralization, involves the deposition of this compound in specialized plant cells called idioblasts cirad.frotterbein.edunih.gov.
Research indicates that this compound crystals can sequester a range of heavy metals, including aluminum (Al), cadmium (Cd), lead (Pb), copper (Cu), strontium (Sr), and manganese (Mn). For instance, studies have demonstrated the co-localization of cadmium with calcium in oxalate crystals in plants like tobacco (Nicotiana tabacum) and cacao (Theobroma cacao), suggesting that this mechanism can limit the transfer of cadmium to other plant organs cirad.frresearchgate.net. Similarly, strontium has been observed to replace calcium within this compound crystals otterbein.edu. The incorporation of these metals into oxalate crystals effectively isolates them, mitigating their harmful effects on plant physiology otterbein.eduresearchgate.net.
While this compound's role in heavy metal detoxification is widely recognized, its efficacy can vary among plant species. For example, in Phaseolus vulgaris, studies suggest that while this compound crystals are vital for bulk calcium regulation, their role in heavy metal detoxification might be less significant, and heavy metal stress can even lead to a reduction in crystal deposition nih.gov.
Beyond plants, this compound itself, along with calcium carbonate (calcite), can directly sequester heavy metals from solutions in environmental contexts. Column flow studies have shown that this compound can remove cadmium and zinc from solutions. The rate of removal can differ depending on whether the heavy metal is present as a single cation or in a multi-cation environment. For instance, in a single-cation solution, zinc removal by this compound can be greater than cadmium removal, but in a multi-cation environment, cadmium removal rates may exceed those of zinc temple.edu. The removal mechanism is likely due to precipitation or complexation reactions on the mineral surface temple.edu.
Table 1: Examples of Heavy Metal Sequestration by this compound in Plants
| Heavy Metal | Plant Species/Context | Mechanism/Observation | Source |
| Cadmium (Cd) | Cacao (Theobroma cacao), Tobacco (Nicotiana tabacum) | Co-localization with Ca in Ca-oxalate crystals; limits Cd transfer to other organs. | cirad.fr |
| Lead (Pb) | Various plants | Incorporation into oxalate crystals within plant tissues. | otterbein.eduresearchgate.net |
| Copper (Cu) | Various plants | Incorporation into oxalate crystals within plant tissues. | otterbein.eduresearchgate.net |
| Strontium (Sr) | Various plants | Incorporation into oxalate crystals; Sr can replace Ca in crystals. | otterbein.eduresearchgate.net |
| Aluminum (Al) | Various plants | Sequestered in Al-oxalate or other organic acid salts. | researchgate.net |
| Manganese (Mn) | Pokeweed | Oxalic acid plays a crucial role in Mn hyperaccumulation and detoxification. | researchgate.net |
| Zinc (Zn) | Environmental solutions | Removal from solution by precipitation/complexation. | temple.edu |
Microbial Degradation of this compound in Environmental Contexts
This compound is a significant component of organic matter in soils, introduced through various natural processes such as root exudation from plants, the microbial decomposition of plant litter, and biosynthesis by soil fungi oup.comoup.com. Once in the soil, this compound undergoes degradation primarily by specialized microorganisms known as oxalotrophs.
Oxalotrophic bacteria and fungi are central to the decomposition of this compound in leaf litter and soil organic matter. This decomposition is a key step in the "oxalate-carbonate pathway" (OCP), a biogeochemical process where this compound is converted into calcium carbonate (CaCO3), specifically low-magnesium calcite oup.comoup.compensoft.netnih.govresearchgate.netresearchgate.net. A notable outcome of this degradation is a local increase in soil pH oup.comoup.comnih.govresearchgate.net.
The OCP is recognized as a critical ecosystem service due to its role in carbon sequestration. By transforming carbon dioxide (CO2) into insoluble carbonates, it acts as a potential long-term terrestrial sink for atmospheric CO2, contributing significantly to global carbon turnover budgets oup.comoup.compensoft.netnih.govresearchgate.netresearchgate.net.
Both fungi and bacteria contribute to oxalate degradation, but studies indicate that bacteria are primarily responsible for the observed pH shift, although their oxalotrophic activity often requires the symbiotic presence of fungi oup.comnih.gov. This interaction highlights the complex microbial dynamics involved in environmental oxalate cycling. Examples of oxalate-degrading bacteria include Cupriavidus oxalaticus and Methylobacterium sp. TA1, which have been isolated and shown to degrade this compound and induce calcite formation oup.compensoft.net.
The rate and efficiency of microbial oxalate degradation are influenced by various environmental factors, including the availability of carbon and nitrogen sources, the presence of metal oxalates, and pH levels oup.comoup.commdpi.comnih.gov. Quantitative monitoring of oxalate degradation can be achieved by measuring oxalate depletion in the medium using chemical analytical methods or by observing the dissolution of oxalate salts around microbial colonies oup.comoup.com.
Table 2: Key Aspects of Microbial Degradation of this compound
| Microbial Group | Role in Degradation | Environmental Impact | Key Outcome | Source |
| Oxalotrophic Bacteria | Primary degraders of this compound; responsible for pH shift. | Drives the Oxalate-Carbonate Pathway (OCP); contributes to carbon sequestration. | Formation of Calcium Carbonate (CaCO3); local pH increase. | oup.comoup.compensoft.netnih.govresearchgate.netresearchgate.net |
| Fungi | Contribute to oxalate degradation; often required for bacterial oxalotrophic activity. | Introduce oxalate into soils; facilitate OCP. | Decomposition of plant litter; release of oxalic acid. | oup.comoup.comnih.govresearchgate.net |
Future Directions and Unanswered Questions in Calcium Oxalate Research
Nanotechnology and Novel Approaches for Modulating Calcium Oxalate (B1200264) Formation
Nanotechnology presents a transformative paradigm for addressing calcium oxalate formation, offering novel avenues for both diagnostic tools and therapeutic interventions nih.govresearchgate.net. Nanoparticles (NPs) are being explored for their potential to manage kidney stones through enhanced diagnostic capabilities and improved therapeutic delivery researchgate.net.
Significant advancements include the application of photonic lithotripsy, where carbon-based nanoparticles have demonstrated over 70% success in fragmenting this compound monohydrate (COM) stones in in vitro settings, with gold-based nanoparticles showing comparable efficacy at specific wavelengths researchgate.netresearchgate.net. Beyond fragmentation, nanoparticles are being investigated for their ability to inhibit CaOx crystal deposition by mitigating oxidative stress-induced damage in renal tubular epithelial cells nih.gov.
Novel approaches extend to the modulation of crystal growth and morphology. For instance, colloidal selenium nanoparticles, when modified with bovine serum albumin (nanoSe⁰–BSA), exhibit a cooperative inhibitory effect on CaOx crystal growth, influencing the crystal phase and morphology acs.org. NanoSe⁰ alone can induce the formation of oval or spherical COM crystals, while BSA can lead to hexagonal plate-shaped COM crystals or mixed hydrates, with nanoSe⁰–BSA demonstrating additive effects acs.org.
In the realm of diagnostics, new electrochemical sensing methods for oxalate have emerged, utilizing materials like vanadium disulfide nanoflowers. These sensors offer high sensitivity and selectivity, enabling accurate oxalate detection in clinical urine samples nih.gov. Furthermore, the discovery of L-lysine dioxalate (LH1513), a novel dioxamate (B1594521) derivative, highlights a promising direction for crystallization inhibitors. This compound has shown to be a more potent inhibitor of CaOx crystallization compared to established agents like citrate (B86180) and pyruvate, with its inhibitory action confirmed by atomic force microscopy (AFM) measurements of crystal growth rates nih.govacs.org. A prodrug of LH1513 has also demonstrated efficacy in preventing urinary CaOx crystal formation in hyperoxaluria mouse models nih.gov. Similarly, analogues of myo-inositol hexakisphosphate (IP6) are under development, with some exhibiting complete inhibition of CaOx crystallization in the nanomolar range and reducing crystal-cell interactions nih.gov.
Integration of Omics Technologies for Systems-Level Understanding
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, is pivotal for achieving a systems-level understanding of this compound formation and associated pathologies nih.gov. These high-throughput approaches provide powerful tools for deciphering the intricate mechanisms of stone formation and for identifying novel biomarkers crucial for diagnosis, prevention, and treatment of urolithiasis nih.gov.
Recent proteomic and metabolomic analyses of bilateral renal pelvis urine from patients with unilateral this compound kidney stones have yielded significant insights into the specific urinary microenvironment conducive to stone formation nih.govphysiciansweekly.comresearchgate.netnih.gov. Studies reveal distinct molecular profiles:
| Category | Change | Number of Entities | Primary Involvement |
| Differential Proteins | Upregulated | 36 | Inflammatory pathways, complement and coagulation cascades nih.govphysiciansweekly.comresearchgate.netnih.gov |
| Differential Proteins | Downregulated | 4 | Not specified in detail in snippets. |
| Differential Metabolites | Upregulated | 10 | Oxidative stress nih.govphysiciansweekly.comresearchgate.netnih.gov |
Genomic investigations, encompassing genome-wide association studies (GWAS) and candidate gene studies, are identifying genes that play a role in the renal tubular handling of lithogenic substrates such as calcium, oxalate, and phosphate (B84403), as well as inhibitors of crystallization like citrate and magnesium nih.gov. Furthermore, expression profiling of renal tissues, particularly from Randall plaques (sites of stone attachment), offers a novel avenue to explore disease pathways. These studies have uncovered altered regulation of multiple genes linked to oxidative stress, pro-inflammation, renal dysfunction, and tubular ion transport nih.gov. The overarching goal of multi-omics research is to integrate these vast datasets to uncover complex correlations and synergistic interactions among various biological pathways and processes implicated in CaOx biomineralization mdpi.com.
Development of Advanced Imaging and Real-Time Monitoring Techniques
Advanced imaging and real-time monitoring techniques are essential for gaining a deeper understanding of this compound crystal nucleation, growth, and aggregation dynamics sciensage.infoacs.orgresearchgate.netacs.org. Innovations in diagnostic imaging for urolithiasis include the development of low-dose computed tomography (LDCT) protocols and iterative reconstruction algorithms, which aim to minimize radiation exposure while maintaining diagnostic accuracy sciensage.info.
For detailed structural and compositional analysis of human uroliths, high-resolution X-ray microscopy, specifically microtomography (micro-CT) and X-ray fluorescence microscopy (micro-XRF), are employed to visualize their three-dimensional architecture and underlying configuration urotoday.com. Microscopic techniques such as confocal and scanning electron microscopy (SEM) are routinely used to assess crystal size, morphology, and formation kinetics in in vitro studies researchgate.netacs.orgurotoday.com. SEM analysis has notably revealed significant disparities in crystal morphology between crystals influenced by bacteria and those formed under control conditions urotoday.com. Complementary analytical methods like Raman spectroscopy (RS) and Energy Dispersive X-ray Spectroscopy (EDAX) provide crucial insights into the chemical composition of the resultant CaOx crystals urotoday.comacs.org.
At the microscopic scale, atomic force microscopy (AFM) enables the time-resolved study of this compound dihydrate (COD) surface growth, allowing for direct visualization of the nucleation and spreading of unfinished layers in real-time nih.govacs.org. AFM studies have indicated that COD grows at a significantly slower rate compared to this compound monohydrate (COM) acs.org. Beyond static imaging, real-time monitoring of CaOx precipitation reactions can be achieved using magnetoelastic resonance sensors. These sensors detect shifts in resonance frequency caused by the increase in mass on the resonator surface, providing quantitative data on precipitated mass and reaction kinetics mdpi.comnih.govdntb.gov.ua. Furthermore, the development of microfluidic kidney models is facilitating biomimetic investigations of urinary tract physiology, allowing for controlled observation of this compound crystallization, expansion, and aggregation, and enabling in situ and real-time studies of single crystal growth under physiologically relevant conditions researchgate.netacs.orgurotoday.com.
Interdisciplinary Research on this compound in Health and Environment
This compound research increasingly benefits from an interdisciplinary approach, integrating insights from diverse fields such as plant biology, environmental science, nutrition, and human health tandfonline.comresearchgate.net.
Health: this compound is the predominant component of kidney stones, accounting for approximately 75-80% of all urinary calculi sciensage.infogavinpublishers.comresearchgate.netmdpi.com. Despite its prevalence, the precise underlying mechanisms of stone pathogenesis remain incompletely understood, which continues to impede the development of effective therapeutic and preventive strategies mdpi.com. Beyond kidney stone formation, CaOx crystals can deposit in various organs, tissues, and bones in cases of systemic oxalosis, particularly when renal function declines nih.gov. Research is actively investigating the role of bacteria, such as Escherichia coli and Pseudomonas aeruginosa, in influencing this compound crystal morphology and size, highlighting the growing recognition of the urinary microbiome's impact on urinary stone formation urotoday.comfrontiersin.org. Genetic studies are also identifying predisposing factors, including genes involved in the renal tubular handling of lithogenic substrates and crystallization inhibitors nih.gov.
Environment and Plant Biology: In the natural world, this compound crystals are ubiquitous in plants, serving a variety of critical physiological functions. These include high-capacity calcium regulation, defense mechanisms against herbivory, waste management, structural support, light dispersion, and even potential contributions to carbon sequestration tandfonline.comnih.govoup.comnih.govannualreviews.org. CaOx crystals play a significant role in plant-soil interactions and nutrient cycling, with their breakdown in soil releasing oxalate ions that can chelate essential nutrients like iron and aluminum tandfonline.com. Emerging evidence suggests that CaOx crystals can act as dynamic carbon reservoirs within plants, providing CO2 for photosynthesis under conditions of CO2 limitation or drought stress, a process referred to as "alarm photosynthesis" tandfonline.comoup.commdpi.com. Oxalic acid itself is one of the most abundant organic acids produced by both plants and soil microorganisms oup.com. The oxalate-carbonate pathway, which involves the microbial decomposition of this compound, is recognized for its role in sequestering CO2 as insoluble calcite in soils, underscoring its importance in global carbon turnover budgets oup.com. Furthermore, this compound phytoliths, which are stable inorganic materials formed by plants, are released into the environment upon plant decomposition, enduring diverse environmental conditions researchgate.net.
Translational Research Challenges and Opportunities
Translational research in this compound faces several challenges while also presenting significant opportunities for advancing clinical practice and environmental applications.
Challenges: A primary challenge lies in successfully translating promising in vitro findings of this compound crystallization inhibitors into demonstrable in vivo efficacy nih.gov. The complex and multifactorial nature of CaOx stone pathogenesis, coupled with an incomplete understanding of its underlying mechanisms, continues to hinder the development of broadly effective therapeutic and preventive strategies sciensage.infomdpi.com. The high recurrence rate of kidney stones, often exceeding 50% within 5-10 years after an initial episode, underscores the urgent need for more effective long-term solutions mdpi.comresearchgate.net. Methodological complexities, such as variations in diet, gender, age, medication, physiological conditions, and urine sample collection timing, can introduce variability and potential errors in multi-omic urine studies, affecting the reliability and generalizability of findings nih.gov. Translating genetic insights into targeted molecular therapies for specific conditions like Randall plaques and renal stones remains an ongoing hurdle nih.gov. Furthermore, the application of certain nanotechnology approaches, such as some silver nanoparticles, has shown an undesirable increase in this compound crystal accumulation in animal models, highlighting the critical need for thorough evaluation of potential adverse effects and careful design in nanomedicine transresurology.com. A significant therapeutic dilemma exists in balancing stone prevention strategies with potential negative impacts on kidney function, such as the paradoxical worsening of hyperoxaluria that can occur with excessive dietary calcium restriction mdpi.com.
Opportunities: Despite these challenges, numerous opportunities exist for future translational research. The ongoing discovery and development of novel, more potent inhibitors of this compound crystallization, including compounds like L-lysine dioxalate and IP6 analogues, offer promising therapeutic avenues for preventing stone formation nih.govacs.orgnih.gov. Advances in diagnostic imaging and stone analysis techniques, combined with the refinement of minimally invasive surgical procedures and the development of personalized preventative strategies, are already contributing to improved patient outcomes and reduced stone recurrence sciensage.info. The integration of "omics" technologies (genomics, proteomics, metabolomics) provides an unprecedented capacity for a deeper understanding of disease mechanisms and facilitates the discovery of novel biomarkers for early diagnosis and tailored interventions nih.gov. The development of new animal models is crucial for exploring recently identified disease mechanisms and for rigorously testing novel therapeutic interventions, with the ultimate goal of achieving meaningful translational insights into nephrolithiasis nih.govnih.gov. Microfluidic kidney models represent a significant opportunity for biomimetic investigation of this compound crystallization under physiologically relevant conditions, enabling efficient drug screening and a more precise understanding of stone formation kinetics researchgate.neturotoday.com. An interdisciplinary "GeoBioMed" approach, which combines methodologies from geology, biology, and medicine, offers a fresh perspective on the processes of stone formation and dissolution, potentially leading to innovative treatment strategies researchgate.net. In the realm of plant science, harnessing the inherent potential of this compound crystals in plants presents opportunities to address future climate-driven issues, such as developing more nutritious and pest-resistant crops nih.gov. Finally, continued exploration into the inhibitory effects of natural compounds from plant extracts and soil microflora on this compound crystallization holds promise for identifying novel, naturally derived antilithiatic agents nih.govejpmr.comresearchgate.net.
Q & A
Q. What experimental methods are used to quantify calcium oxalate in biological samples (e.g., urine, tubers)?
Gravimetric analysis is a foundational method, where this compound is precipitated under controlled pH and temperature conditions, filtered, dried, and weighed . For biological fluids like urine, accelerator mass spectrometry (AMS) is employed for trace 41Ca analysis, requiring large-volume sample preparation via this compound precipitation to maximize ion current and minimize interference . Dietary oxalate intake studies utilize 4-day weighed diet records analyzed with nutrient software (e.g., Nutrition Data System for Research) to calculate oxalate contributions from specific foods .
Q. How are in vitro models designed to study this compound crystallization dynamics?
Standard models use supersaturated solutions of calcium chloride and sodium oxalate under controlled pH (5–7) and temperature (37°C). Nucleation kinetics are monitored via turbidimetry or microscopy. To mimic urinary conditions, additives like citrate (inhibitor) or urinary proteins (promoters) are introduced . Advanced phase analysis combines powder X-ray diffraction (PXRD) with statistical clustering to classify crystallization pathways based on oxalate, phosphate, and magnesium concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in dietary calcium’s role in this compound stone formation?
Contradictions arise from study designs with variable oxalate intake. A crossover study comparing high (1,000 mg/day) vs. low (400 mg/day) calcium diets under fixed oxalate intake (200 mg/day) revealed that urinary this compound saturation increased with high calcium due to insufficient oxalate reduction . Methodologically, controlling oxalate intake and measuring urinary supersaturation (via EQUIL or Tiselius indices) are critical. Confounding factors like hippuric acid (a stone dissolution promoter) must also be quantified via HPLC in urine samples .
Q. What methodological optimizations improve this compound precipitation in large-volume biological samples?
For AMS-based 41Ca analysis, protocol optimizations include:
- pH adjustment : Maintain pH ~5.0 to favor this compound monohydrate (COM) over dihydrate (COD) forms, enhancing precipitate stability .
- Stoichiometric control : Excess oxalate (1.5:1 oxalate:calcium ratio) minimizes co-precipitation of phosphates .
- Thermal digestion : Post-precipitation heating (90°C) removes organic interferents from urine matrices .
Q. How do genetic studies disentangle hereditary factors in this compound urolithiasis?
Genome-wide association studies (GWAS) and candidate-gene approaches are used. For example, polymorphisms in SLC26A6 (oxalate transporter) and CLDN14 (calcium permeability regulator) are linked to hyperoxaluria. Researchers prioritize cohorts with familial stone history, using infrared spectroscopy to confirm stone composition (≥70% this compound) and RNA sequencing to identify dysregulated pathways (e.g., oxidative stress, ion transport) .
Q. What advanced statistical frameworks address contradictory data in this compound crystallization studies?
Multivariate analysis (e.g., PCA) and machine learning (e.g., random forests) integrate variables like urinary pH, citrate, and magnesium to predict crystallization risk. For example, cluster analysis of PXRD data categorizes stones into COM-dominated vs. mixed-phase groups, revealing distinct metabolic profiles . Contradictions in inhibitor efficacy (e.g., citrate vs. phytate) are resolved by testing combinatorial effects via factorial experimental designs .
Methodological Notes
- Contradiction Management : Conflicting results on dietary calcium’s protective role highlight the need for standardized oxalate intake protocols and stratification by baseline urinary calcium excretion .
- Ethical Data Sharing : Protocols for large-scale studies (e.g., genetic cohorts) should include pre-specified data-sharing agreements to balance transparency with privacy constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
